2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride
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Description
Molecular Structure Analysis
The molecular formula of a similar compound, (2-Amino-4-fluorophenyl)acetic acid, is CHFNO with an average mass of 169.153 Da and a monoisotopic mass of 169.053909 Da .Chemical Reactions Analysis
While specific chemical reactions involving “2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride” are not available, similar compounds like 2-aminothiazoles have been associated with various biological activities .Scientific Research Applications
Potential Antipsychotic Applications
- Antipsychotic Profile in Behavioral Animal Tests: A compound structurally related to 2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid; hydrochloride demonstrated an antipsychotic-like profile in behavioral animal tests. Notably, it did not interact with dopamine receptors, differentiating it from typical antipsychotic agents (Wise et al., 1987).
- Activity in SAR Related Compounds: Structural Activity Relationship (SAR) studies showed maximal activity in analogues containing methyl groups on the pyrazole ring and a 3-chloro substituent on the phenyl ring. This suggests specific structural components are crucial for the antipsychotic-like activity (Wise et al., 1987).
Fluorescent Property Evaluation
- Synthesis and Fluorescent Behavior: A series of 1,3,5-triaryl-2-pyrazolines, structurally related to the chemical , exhibited fluorescence properties in the blue region of the visible spectrum when irradiated with ultraviolet radiation. This indicates potential applications in fluorescence-based studies (Hasan, Abbas, & Akhtar, 2011).
Analytical Chemistry Applications
- Application in Amine Determination: Derivatives of this compound have been used in a method for the determination of amino compounds, highlighting its potential in analytical chemistry, specifically in high-performance liquid chromatography with fluorescence detection (You et al., 2006).
Molecular Structure and Hydrogen Bonding Studies
- Structural Analysis: Studies on monofluorinated small molecules, including derivatives of 2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid, provide insights into molecular structures and intermolecular hydrogen bonding (Burns & Hagaman, 1993).
Synthesis and Reactivity
- Synthesis Techniques and Reactivity: Various studies have explored the synthesis and reactivity of compounds structurally related to 2-Amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid. These include investigations into alkylation and ring closure reactions using related ketonic Mannich bases (Roman, 2013).
Properties
IUPAC Name |
2-amino-2-[1-(4-fluorophenyl)-3,5-dimethylpyrazol-4-yl]acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2.ClH/c1-7-11(12(15)13(18)19)8(2)17(16-7)10-5-3-9(14)4-6-10;/h3-6,12H,15H2,1-2H3,(H,18,19);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWVJZKOIBUSRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C2=CC=C(C=C2)F)C)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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